1-[(S)-2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone
Description
1-[(S)-2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone is a chiral pyrrolidine-derived ketone with a molecular formula of C₁₀H₂₀N₂O and a molar mass of 184.28 g/mol . The compound features an (S)-configured pyrrolidine ring substituted with an isopropylamino-methyl group at the 2-position and an acetyl group at the 1-position. Its CAS numbers vary across sources (e.g., 1353944-27-0 , 1354020-85-1 ), likely due to differences in stereochemical notation or supplier-specific registrations. Notably, it has been listed as a discontinued product by CymitQuimica (Ref: 10-F506583), suggesting challenges in commercial availability or synthesis .
Properties
IUPAC Name |
1-[(2S)-2-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)11-7-10-5-4-6-12(10)9(3)13/h8,10-11H,4-7H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKHDQVURGAXKV-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCN1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H]1CCCN1C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Pyrrolidine Derivatives
A primary route involves reductive amination between (S)-pyrrolidine-2-carbaldehyde and isopropylamine. The process employs sodium triacetoxyborohydride (STAB) in dichloromethane at 0–25°C, achieving yields of 78–85%. Critical parameters include:
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Molar ratio : 1:1.2 (aldehyde:isopropylamine)
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Reaction time : 12–24 hours
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Workup : Neutralization with aqueous NaOH, extraction with ethyl acetate, and rotary evaporation.
Post-synthesis acylation with acetyl chloride in tetrahydrofuran (THF) introduces the ethanone moiety, yielding the target compound.
Palladium-Catalyzed Heck Coupling
Patent US8426612B2 outlines a method integrating Heck coupling for constructing the indole core of Eletriptan, where This compound arises as an intermediate:
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Intermediate 6 Synthesis :
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Acylation : Treatment with acetic anhydride and triethylamine in DMF at 100°C.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Proline coupling | R-Boc-proline, DCC | 0°C, 12 h | 92 |
| Deprotection | LiAlH₄, THF | Reflux, 2 h | 88 |
| Acylation | Ac₂O, Et₃N | 100°C, 6 h | 95 |
Chiral Resolution via Salt Formation
To ensure enantiopurity, the free base is treated with oxalic acid in isopropanol/water (10–20% v/v), precipitating the (S)-enantiomer oxalate salt. Recrystallization parameters:
-
Solvent : Isopropanol/water (8:2 v/v)
Stereochemical Control and Optimization
Asymmetric Catalysis
Chiral ligands like (R)-BINAP in palladium-catalyzed reactions enforce stereoselectivity. For example, Pd(OAc)₂ with tri-o-tolylphosphine achieves >98% ee in Heck couplings.
Kinetic Resolution
Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-isomer.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC (C18 column, 60:40 acetonitrile/0.1% TFA): Retention time = 8.2 min, purity >99%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Reductive amination | High yield, simple workup | Requires chiral starting material | Lab-scale (≤1 kg) |
| Heck coupling | Integrates with indole synthesis | Pd catalyst cost, impurity sensitivity | Industrial (>10 kg) |
| Enzymatic resolution | High enantioselectivity | Slow reaction rate | Pilot-scale (1–5 kg) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-[(S)-2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(S)-2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[(S)-2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent-Driven Functional Differences
Isopropylamino-methyl vs. Hydroxymethyl (C7H13NO2): The replacement of the isopropylamino-methyl group with a hydroxymethyl group (as in 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one) reduces molar mass by ~41 g/mol and introduces a polar hydroxyl group, likely enhancing water solubility but reducing lipophilicity .
Aminoethyl-Isopropylamino Hybrid (C12H25N3O): The addition of an aminoethyl group to the isopropylamino side chain (CAS: 1354016-08-2) increases molar mass to 227.35 g/mol and introduces a secondary amine, which may enhance metal coordination or receptor binding .
Triazolopyrazinyl and Cyclopropyl Derivatives (C20H24N6O) :
Commercial and Regulatory Status
- The discontinuation of this compound by CymitQuimica (Ref: 10-F506583) contrasts with the availability of analogs like 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one (American Elements) and the patent-protected triazolopyrazinyl derivatives .
Biological Activity
1-[(S)-2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in pharmacology through a review of existing literature.
Chemical Structure and Synthesis
The compound is characterized by a chiral pyrrolidine ring substituted with an isopropylamino group and an ethanone moiety. The synthesis typically involves the following steps:
- Formation of the Pyrrolidine Ring : Cyclization reactions using suitable precursors such as 1,4-diamines.
- Introduction of the Isopropyl Group : Alkylation reactions using isopropyl bromide.
- Chiral Resolution : Separation of enantiomers to obtain the (S)-enantiomer.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Neuropharmacological Effects
Research indicates that compounds with similar structures exhibit significant interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. For example, studies have demonstrated that derivatives can act as acetylcholinesterase inhibitors, which are crucial for enhancing cholinergic transmission in neurodegenerative diseases like Alzheimer's.
| Compound | Mechanism of Action | IC50 (μM) |
|---|---|---|
| This compound | AChE Inhibitor | TBD |
2. Antidepressant Activity
Pyrrolidine derivatives have been investigated for their antidepressant properties. In animal models, these compounds have shown promise in reducing symptoms of depression, likely through modulation of monoaminergic systems.
3. Analgesic Properties
Some studies suggest that this compound may possess analgesic effects, potentially through interactions with opioid receptors or modulation of pain pathways.
Case Study 1: Acetylcholinesterase Inhibition
A study published in MDPI highlighted that similar pyrrolidine derivatives exhibited potent inhibitory effects on acetylcholinesterase (AChE), with IC50 values ranging from 0.089 to 0.746 μM for various compounds . This suggests a strong potential for developing treatments for cognitive disorders.
Case Study 2: Antidepressant Efficacy
In preclinical trials, compounds structurally related to this compound demonstrated significant reductions in depressive behaviors in rodent models, indicating their potential as novel antidepressants .
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Receptors : The compound’s structure allows it to bind effectively to various receptors, modulating their activity.
- Enzyme Inhibition : By inhibiting enzymes like AChE, it increases the availability of neurotransmitters in synaptic clefts.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[(S)-2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone with high stereochemical purity?
Answer:
- Key Steps :
- Chiral Induction : Use (S)-proline-derived catalysts or chiral auxiliaries during pyrrolidine ring formation to enforce the S-configuration at the isopropylamino-methyl group.
- Coupling Reactions : Employ nucleophilic substitution between a preformed pyrrolidine intermediate and activated ethanone derivatives (e.g., chloroethanone) in anhydrous solvents like THF or DCM .
- Purification : Optimize column chromatography (e.g., silica gel with gradient elution of hexane/ethyl acetate) or recrystallization to isolate the enantiomerically pure product. Monitor purity via TLC or HPLC.
- Critical Parameters :
- Temperature control (0–5°C) during coupling to minimize racemization.
- Solvent choice (e.g., ethanol or acetonitrile) to enhance reaction kinetics .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
Answer:
- 1H/13C NMR : Identify characteristic signals:
- Pyrrolidine protons : δ 2.5–3.5 ppm (multiplet for N-CH2 and isopropyl groups).
- Ethanone carbonyl : ~δ 205–210 ppm in 13C NMR.
- IR Spectroscopy : Confirm carbonyl stretch at ~1700–1750 cm⁻¹ and N-H stretches (if applicable) at ~3300 cm⁻¹ .
- Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion [M+H]+ and fragmentation patterns.
- Chiral HPLC : Validate enantiomeric excess using a chiral stationary phase (e.g., Chiralpak AD-H) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme Inhibition Assays :
- Cell Viability Assays :
- Test cytotoxicity in cancer cell lines (e.g., HCT-116 or HeLa) via MTT or resazurin assays.
- Data Interpretation :
- Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism).
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Studies :
- Software : Use AutoDock Vina or Schrödinger Suite to model binding to USP14’s active site.
- Parameters : Set grid boxes around catalytic cysteine residues and apply OPLS4 force fields.
- MD Simulations :
- Validation : Compare predicted binding modes with crystallographic data from related enaminone inhibitors .
Q. What strategies address poor aqueous solubility in pharmacokinetic studies?
Answer:
- Formulation Optimization :
- Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes.
- Develop nanocrystal suspensions via wet milling (particle size <200 nm).
- In Vivo Testing :
- Administer via intravenous (IV) or oral gavage in rodent models.
- Monitor plasma concentration via LC-MS/MS and calculate AUC, Cmax, and t1/2 .
Q. How can metabolic stability be assessed to guide structural modifications?
Answer:
- In Vitro Models :
- Liver Microsomes : Incubate with rat/human microsomes and NADPH. Quantify parent compound depletion via LC-MS.
- CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 using luminescent substrates.
- Metabolite ID :
- Use UPLC-QTOF to detect hydroxylated or N-dealkylated products.
- SAR Analysis : Modify the pyrrolidine ring (e.g., fluorination) to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
